

High-performance liquid chromatography (HPLC) method for Brefonalol analysis

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Compound of Interest

Compound Name: *Brefonalol*

Cat. No.: *B10784115*

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An HPLC (High-Performance Liquid Chromatography) method for the analysis of **Brefonalol** is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This application note details a robust and validated RP-HPLC method for the quantitative determination of **Brefonalol** in bulk drug and pharmaceutical dosage forms. The method is simple, accurate, and precise, making it suitable for routine quality control analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved on a C18 column.

Table 1: Chromatographic Conditions

| Parameter | Value |
|----------------------|---|
| Instrument | HPLC with UV Detector |
| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5.0 µm)[1] |
| Mobile Phase | Orthophosphoric Acid Buffer (pH 3.0) : Acetonitrile (20:80 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm[1] |
| Column Temperature | Ambient |
| Run Time | 10 minutes[1] |

Preparation of Solutions

Mobile Phase Preparation:

- Prepare a 0.1% solution of orthophosphoric acid in HPLC grade water and adjust the pH to 3.0.[1]
- Mix the orthophosphoric acid buffer with acetonitrile in a ratio of 20:80 (v/v).
- Filter the mobile phase through a 0.45 µm nylon filter.[1]
- Degas the mobile phase by sonicating for 10-15 minutes.[1][2]

Standard Stock Solution Preparation (100 µg/mL):

- Accurately weigh 10 mg of **Brefonalol** working standard and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase (diluent) and sonicate to dissolve the standard completely.
- Make up the volume to 100 mL with the diluent.

Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.

Sample Preparation (for Tablet Dosage Form):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Brefonalol** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.^[3] The validation parameters assessed included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

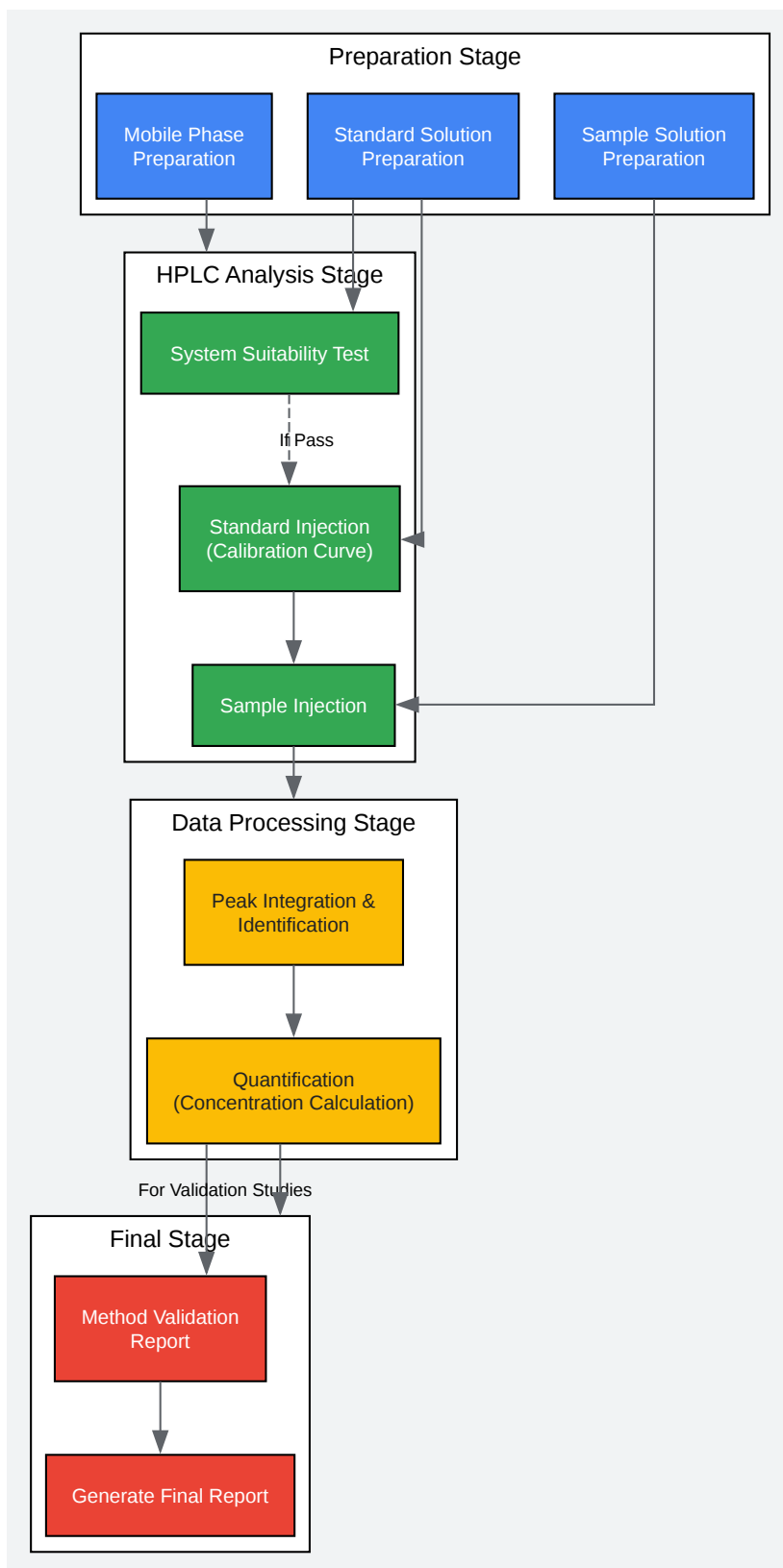
Table 2: Summary of Method Validation Data

| Parameter | Result | Acceptance Criteria |
|----------------------------------|--|-------------------------------|
| Retention Time | ~2.8 min[1] | - |
| **Linearity (R ²) ** | 0.999[2] | ≥ 0.999 |
| Precision (%RSD) | | |
| - Intraday | 0.7%[1] | ≤ 2.0% |
| - Interday | 0.4%[2] | ≤ 2.0% |
| Accuracy (% Recovery) | 100.50%[2] | 97.0% - 103.0%[2] |
| LOD | 2.97 µg/mL (calculated from regression)[2] | Signal-to-Noise ratio of 3:1 |
| LOQ | 9.97 µg/mL (calculated from regression)[2] | Signal-to-Noise ratio of 10:1 |

The results demonstrate that the method is linear, precise, and accurate for the intended purpose. The retention time allows for a rapid analysis.

Experimental Workflow and Logical Relationships

The following diagram illustrates the complete workflow for the HPLC analysis of **Brefonalol**, from sample and standard preparation to the final data analysis and reporting.



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Caption: Workflow for **Brefonalol** Analysis by HPLC.

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